Ageliferin Exhibits Potent Cytotoxic Activity Comparable to Z-Hymenialdisine in Colorectal Cancer Cells
Ageliferin demonstrates potent in vitro cytotoxicity against the human colorectal carcinoma cell line HCT116. In a comparative study of fifteen pyrrole alkaloids isolated from the marine sponge *Stylissa carteri*, (±)-ageliferin exhibited the highest cytotoxic activity on HCT116 cells, alongside Z-hymenialdisine and Z-3-bromohymenialdisine [1].
| Evidence Dimension | Cytotoxicity |
|---|---|
| Target Compound Data | Exhibited the 'highest cytotoxic activity' |
| Comparator Or Baseline | Z-hymenialdisine and Z-3-bromohymenialdisine; also exhibited the 'highest cytotoxic activity' |
| Quantified Difference | Comparable (both in the 'highest activity' category) |
| Conditions | In vitro assay on HCT116 human colorectal carcinoma cells |
Why This Matters
This identifies ageliferin as one of the most potent cytotoxic compounds within this chemical series, making it a key reference standard for oncology-focused marine natural product research.
- [1] Shaala, L. A.; et al. Bioactive pyrrole alkaloids isolated from the Red Sea marine sponge Stylissa carteri. Records of Pharmaceutical and Biomedical Sciences, 2018, 2(2), 58-67. View Source
